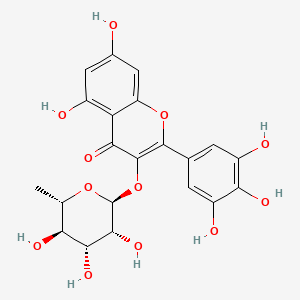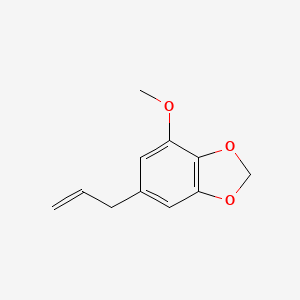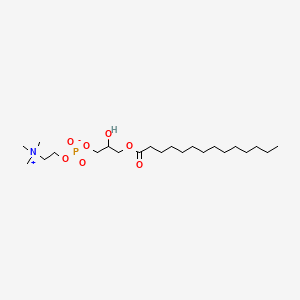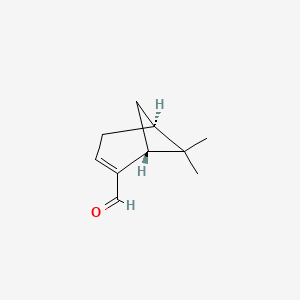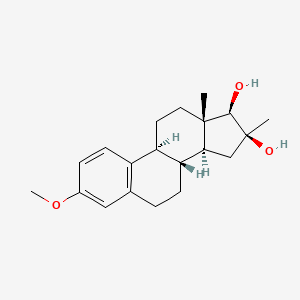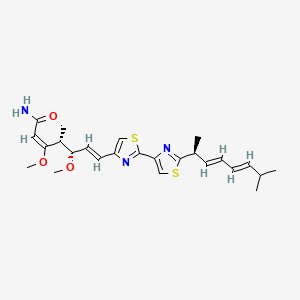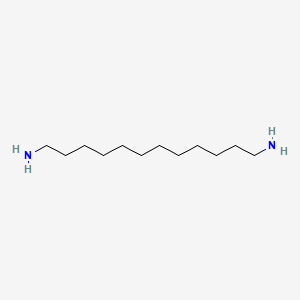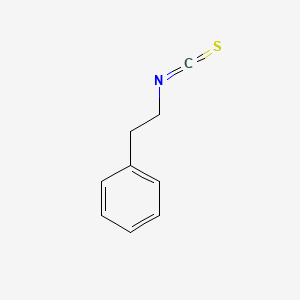
Isothiocyanate de 2-phényléthyle
Vue d'ensemble
Description
L'isothiocyanate de phénéthyle est un isothiocyanate naturel que l'on trouve dans les légumes crucifères tels que le cresson, le brocoli et le chou . Il est connu pour ses propriétés chimiopréventives potentielles, en particulier en ce qui concerne le cancer . Le composé est dérivé de l'hydrolyse de la gluconasturtiine, un glucosinolate, par l'enzyme myrosinase .
Applications De Recherche Scientifique
Phenethyl isothiocyanate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: Studied for its role in modulating enzyme activity and gene expression.
Medicine: Investigated for its chemopreventive properties, particularly in cancer prevention and treatment.
Industry: Utilized in the production of pharmaceuticals and as a flavoring agent in the food industry.
Mécanisme D'action
Target of Action
2-Phenylethyl Isothiocyanate (PEITC) is known to interact with several targets in the human body. It has been found to interact with proteins such as Actin, ATP synthase subunits, Cytochrome b5 type B, and others . These proteins play crucial roles in various cellular processes, including cell structure, energy production, and cellular signaling.
Mode of Action
PEITC exerts its effects by interacting with its targets and inducing changes in their function. For instance, it has been found to inhibit cancer cell growth by arresting the cell cycle and inducing apoptosis in various human cancer cell models . This means that PEITC can halt the division of cancer cells and trigger their programmed cell death.
Pharmacokinetics
The pharmacokinetic features of PEITC include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . It is metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of PEITC undergoing further conversion to mercapturic acid . These properties influence the bioavailability of PEITC in the body.
Result of Action
The result of PEITC’s action is the inhibition of cancer cell growth and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors. PEITC has also been found to have antioxidant, anti-inflammatory, bactericidal, and anticarcinogenic properties .
Action Environment
The action of PEITC can be influenced by environmental factors. For instance, the antifungal action of PEITC against Alternaria alternata was found to be achieved by reducing toxin levels and disrupting cell membrane integrity . This suggests that the presence of certain toxins in the environment could potentially influence the efficacy of PEITC.
Analyse Biochimique
Biochemical Properties
2-Phenylethyl isothiocyanate is produced by the enzymatic hydrolysis of 2-phenylethyl glucosinolate . It interacts with various biomolecules, including enzymes and proteins. For instance, it is metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of 2-Phenylethyl isothiocyanate undergoing further conversion to mercapturic acid .
Cellular Effects
2-Phenylethyl isothiocyanate has been shown to have significant effects on various types of cells and cellular processes. It inhibits cancer cell growth by arresting the cell cycle and inducing apoptosis in various human cancer cell models . It also has antioxidant, anti-inflammatory, bactericidal, and anticarcinogenic properties .
Molecular Mechanism
The molecular mechanism of action of 2-Phenylethyl isothiocyanate involves several pathways. It can modulate the activity and expression of numerous phase I and phase II drug-metabolizing enzymes . It also induces cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione .
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Phenylethyl isothiocyanate has been shown to significantly inhibit spore germination and mycelial growth of A. alternata, a fungus, in a dose-dependent manner . This suggests that the effects of 2-Phenylethyl isothiocyanate can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of 2-Phenylethyl isothiocyanate have been shown to vary with different dosages. For instance, it has been shown to reduce tumor multiplicity in rats when administered at certain doses .
Metabolic Pathways
2-Phenylethyl isothiocyanate is involved in several metabolic pathways. It is metabolized by the mercapturic acid pathway, which includes conjugation with glutathione followed by enzymatic degradation and N-acetylation .
Transport and Distribution
The transport and distribution of 2-Phenylethyl isothiocyanate within cells and tissues are mediated by BCRP, multidrug resistance-associated protein (MRP) 1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'isothiocyanate de phénéthyle peut être synthétisé selon plusieurs méthodes :
Procédé en une seule étape : Cette méthode implique la réaction d'amines primaires avec du disulfure de carbone en présence d'une base pour former des sels de dithiocarbamate, qui sont ensuite désulfurisés à l'aide d'acide cyanurique pour produire des isothiocyanates.
Réaction de remplacement : L'isothiocyanate de phényle réagit avec des amines sous protection azotée et dans des conditions douces pour produire des isothiocyanates.
Méthode du thiophosgène : Les amines réagissent avec le thiophosgène pour former des isothiocyanates, bien que cette méthode implique des réactifs hautement toxiques.
Méthodes de production industrielle : La production industrielle d'isothiocyanate de phénéthyle implique généralement l'application à grande échelle du procédé en une seule étape en raison de son efficacité et de sa capacité d'adaptation .
Analyse Des Réactions Chimiques
L'isothiocyanate de phénéthyle subit diverses réactions chimiques :
Oxydation : Il peut être oxydé pour former des sulfoxydes et des sulfones dans des conditions spécifiques.
Réduction : Les réactions de réduction peuvent le convertir en thiourées.
Substitution : Il peut participer à des réactions de substitution nucléophile, formant des dérivés de thiourée.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants.
Réduction : Agents réducteurs tels que l'hydrure de lithium aluminium.
Substitution : Nucléophiles comme les amines.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiourées.
Substitution : Dérivés de thiourée.
4. Applications de la recherche scientifique
L'isothiocyanate de phénéthyle a une large gamme d'applications de recherche scientifique :
Biologie : Étudié pour son rôle dans la modulation de l'activité enzymatique et de l'expression des gènes.
Médecine : Enquête sur ses propriétés chimiopréventives, en particulier dans la prévention et le traitement du cancer.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme agent aromatisant dans l'industrie alimentaire.
5. Mécanisme d'action
L'isothiocyanate de phénéthyle exerce ses effets par plusieurs mécanismes :
Induction de l'apoptose : Il induit la mort cellulaire programmée dans les cellules cancéreuses en régulant à la hausse les gènes apoptotiques.
Inhibition de la prolifération cellulaire : Il arrête le cycle cellulaire, empêchant la prolifération des cellules cancéreuses.
Suppression de l'angiogenèse : Il inhibe la formation de nouveaux vaisseaux sanguins qui nourrissent les tumeurs.
Réduction des métastases : Il empêche la propagation des cellules cancéreuses vers de nouvelles zones.
Cibles et voies moléculaires :
Comparaison Avec Des Composés Similaires
L'isothiocyanate de phénéthyle est comparé à d'autres isothiocyanates tels que le sulforaphane et l'isothiocyanate de benzyle :
Sulforaphane : On le trouve dans le brocoli et il possède des propriétés chimiopréventives similaires.
Isothiocyanate de benzyle : On le trouve dans le cresson de jardin et il possède de puissantes propriétés anticancéreuses.
Unicité : L'isothiocyanate de phénéthyle est unique en raison de sa capacité spécifique à cibler plusieurs protéines et voies impliquées dans la progression du cancer, ce qui en fait un agent prometteur pour la thérapie anticancéreuse .
Composés similaires :
- Sulforaphane
- Isothiocyanate de benzyle
- Isothiocyanate d'allyle
Propriétés
IUPAC Name |
2-isothiocyanatoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJDOKYDEWTZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021120 | |
| Record name | (2-Isothiocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Nearly Colourless liquid; Strong green irritating aroma | |
| Record name | Phenethyl isothiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Phenethyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1554/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
139.00 to 140.00 °C. @ 11.00 mm Hg | |
| Record name | 1-Isothiocyanato-2-phenylethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
110 mg/L @ 20 °C (exp), Insoluble in water; Soluble in triacetin and heptane, Soluble (in ethanol) | |
| Record name | 1-Isothiocyanato-2-phenylethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Phenethyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1554/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.087-1.097 | |
| Record name | Phenethyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1554/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | Phenethyl isothiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2257-09-2 | |
| Record name | Phenethyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2257-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl Isothiocyanate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenethyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (2-isothiocyanatoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2-Isothiocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U7TFK75KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Isothiocyanato-2-phenylethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



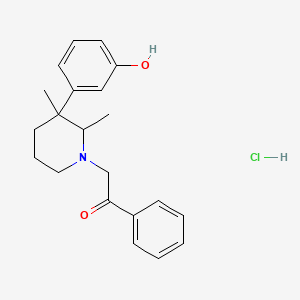

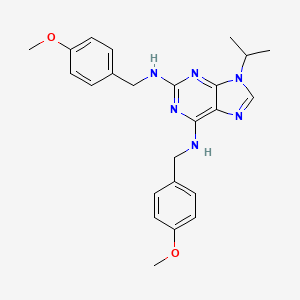
![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)
